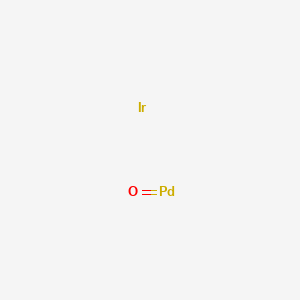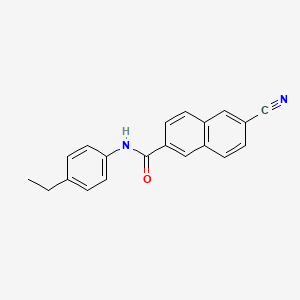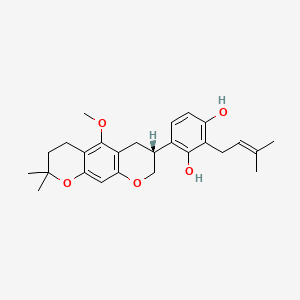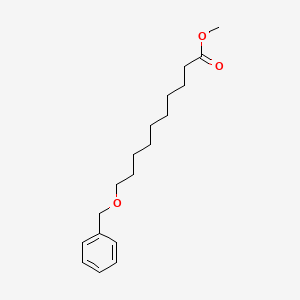
Iridium--oxopalladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–oxopalladium (1/1) is a complex compound that combines the unique properties of iridium and palladium Both elements are transition metals known for their catalytic abilities and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iridium–oxopalladium (1/1) typically involves the reaction of iridium and palladium precursors under controlled conditions. One common method is the co-precipitation of iridium and palladium salts followed by calcination. The reaction conditions often include high temperatures and the presence of an oxidizing agent to facilitate the formation of the oxo-bridge between the metals.
Industrial Production Methods: Industrial production of iridium–oxopalladium (1/1) may involve large-scale co-precipitation processes, followed by purification steps such as filtration and drying. The use of advanced techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) can also be employed to produce high-purity iridium–oxopalladium (1/1) for specific applications.
Chemical Reactions Analysis
Types of Reactions: Iridium–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states, which are often more reactive.
Reduction: Reduction reactions can convert iridium–oxopalladium (1/1) to lower oxidation states, altering its catalytic properties.
Substitution: Ligand substitution reactions can occur, where ligands attached to the iridium or palladium centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or halides under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce lower oxidation state complexes.
Scientific Research Applications
Iridium–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical assays and as potential therapeutic agents.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to interact with biological molecules and induce cell death.
Industry: Iridium–oxopalladium (1/1) is employed in industrial catalysis processes, such as in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which iridium–oxopalladium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a surface for reactants to interact, lowering the activation energy of reactions.
Redox Reactions: It can participate in redox reactions, altering the oxidation state of reactants and facilitating various chemical transformations.
Biological Interactions: In biological systems, iridium–oxopalladium (1/1) can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Iridium–oxopalladium (1/1) can be compared with other similar compounds, such as:
Iridium Complexes: Known for their photophysical properties and use in light-emitting devices.
Palladium Complexes: Widely used in catalysis, particularly in carbon-carbon coupling reactions.
Rhodium Complexes: Similar to iridium and palladium complexes, rhodium compounds are also used in catalysis and have unique reactivity profiles.
Uniqueness: Iridium–oxopalladium (1/1) stands out due to its combination of iridium and palladium, offering a unique set of catalytic properties and reactivity that can be tailored for specific applications.
Properties
CAS No. |
142261-85-6 |
|---|---|
Molecular Formula |
IrOPd |
Molecular Weight |
314.64 g/mol |
IUPAC Name |
iridium;oxopalladium |
InChI |
InChI=1S/Ir.O.Pd |
InChI Key |
PNZMFLMTOOSMGP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pd].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)



